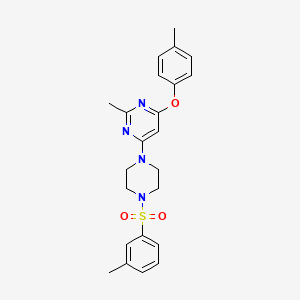

4-(2-氨基乙氧基)-N-乙基-3-甲基苯基-1-磺酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of 4-(2-aminoethoxy)aniline hydrochloride , which is a chemical with a molecular weight of 188.66 . It’s also related to 4-(2-aminoethoxy)benzamide hydrochloride , which has a CAS No. 1354968-59-4 .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds such as 2-Aminoethoxycalix4resorcinarenes have been synthesized via surface functionalization of O-alkylated resorcinarenes .科学研究应用

磺胺类药物化学

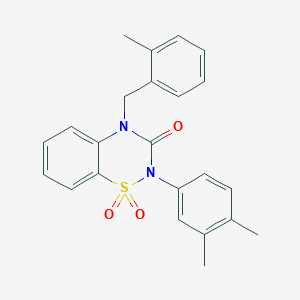

磺胺类药物,包括 4-(2-氨基乙氧基)-N-乙基-3-甲基苯-1-磺酰胺盐酸盐等衍生物,在药物化学中发挥了举足轻重的作用。磺胺类药物历史上因其抗菌特性而闻名,经典抗菌剂氨基苯磺酰胺的结构修饰显著扩展了其生物活性谱。最近的研究表明了磺胺类药物的多功能性,显示出作为抗菌剂、抗癌剂、抗寄生虫剂、抗炎剂、抗惊厥剂、抗青光眼剂、抗糖尿病剂、抗癫痫剂等的潜力。这种广泛的应用凸显了磺胺类衍生物在药物研究中的巨大开发价值,正在进行的研究旨在设计出具有广谱、高活性和低毒性的新药分子。有关磺胺类药物化学的全面概述,请参阅何世超等人(2016 年)的著作 此处。

磺胺类应用的专利趋势

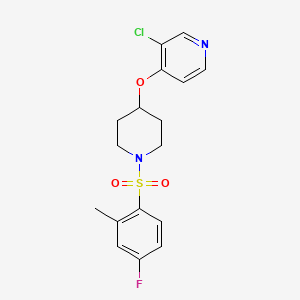

对 2008 年至 2012 年间与磺胺类药物相关的专利的回顾突出了该类化合物的创新和持续兴趣。该回顾确定了研究和开发的关键领域,包括碳酸酐酶抑制剂 (CAI)、COX2 抑制剂和多靶受体酪氨酸激酶抑制剂(如帕唑帕尼),它们显示出显着的抗肿瘤活性。对磺胺类相关专利的探索强调了持续需要新型磺胺类化合物作为各种疾病(包括青光眼和癌症)的选择性药物。有关磺胺类专利及其对药物开发影响的更详细见解,请参阅 F. Carta、A. Scozzafava 和 C. Supuran(2012 年)的文章 此处。

抗氧化能力和反应途径

磺胺类衍生物的抗氧化能力,包括涉及磺胺类化合物的反应和途径,是一个日益受到关注的领域。ABTS/PP 脱色试验通常用于评估抗氧化能力,它揭示了磺胺类化合物的特定反应,这些反应有助于其总抗氧化能力。了解磺胺类化合物对抗氧化活性的具体反应和贡献对于优化其在从药物到食品保鲜等各种应用中的使用至关重要。这一研究领域突出了磺胺类衍生物抗氧化特性的复杂机制以及在抗氧化疗法中靶向应用的潜力。有关涉及磺胺类化合物的抗氧化能力和反应途径的深入讨论,请参阅 I. Ilyasov 等人(2020 年)的综述 此处。

作用机制

Target of Action

The primary target of 4-(2-aminoethoxy)-N-ethyl-3-methylbenzene-1-sulfonamide hydrochloride, also known as Aminoethoxyvinylglycine (AVG) hydrochloride, is the enzyme ACC (1-aminocyclopropane-1-carboxylic acid) synthase . This enzyme plays a crucial role in the biosynthesis of ethylene, a plant hormone that regulates growth and development .

Mode of Action

AVG hydrochloride competitively inhibits ACC synthase . This inhibition prevents the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene in plants . By blocking this conversion, AVG hydrochloride effectively reduces the production of ethylene .

Biochemical Pathways

The action of AVG hydrochloride affects the ethylene biosynthesis pathway. Ethylene is synthesized from methionine, which is converted to SAM. ACC synthase then converts SAM to ACC, which is finally converted to ethylene . By inhibiting ACC synthase, AVG hydrochloride disrupts this pathway, leading to reduced ethylene production .

Result of Action

The primary result of AVG hydrochloride’s action is the reduction of ethylene production in plants . Ethylene is involved in various aspects of plant growth and development, including fruit ripening, leaf abscission, and response to environmental stress. Therefore, reducing ethylene production can have significant effects on these processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of AVG hydrochloride. For instance, the compound’s effectiveness can vary depending on the plant species and developmental stage. Additionally, environmental conditions such as temperature, light, and soil pH could potentially affect the compound’s stability and activity .

属性

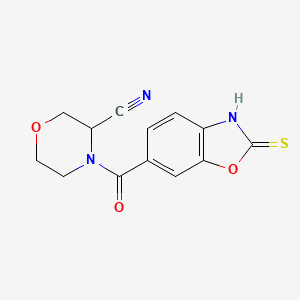

IUPAC Name |

4-(2-aminoethoxy)-N-ethyl-3-methylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S.ClH/c1-3-13-17(14,15)10-4-5-11(9(2)8-10)16-7-6-12;/h4-5,8,13H,3,6-7,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKMXANNZLIIMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)OCCN)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-((1R,5S)-4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl)-1-phenylpropyl)-4-methylpiperazine-1-carboxamide](/img/structure/B2741034.png)

![2-amino-6-ethyl-7-methyl-4-(2-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2741037.png)

![1-(3-ethylphenyl)-5-pyridin-3-yl-N-[2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2741042.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2741048.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2741050.png)